

Comparative Profiling: 3-(3-Chloro-4-methylphenyl)piperidine vs. GBR-12909

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Compound of Interest

Compound Name: 3-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B13531470

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Executive Summary

Feature	3-(3-Chloro-4-methylphenyl)piperidine (3-CMPP)	GBR-12909 (Vanoxerine)
Chemical Class	3-Arylpiperidine (Phenylpiperidine)	1,4-Dialkylpiperazine
Primary Target	Dopamine Transporter (DAT) / SERT (Mixed)	Dopamine Transporter (DAT) (Highly Selective)
Binding Mode	Compact; overlaps with phenyltropane pharmacophore.[1]	Bulky; occupies S1 and S2 subsites; allosteric-like properties.
Potency (DAT)	Moderate to High (Predicted nM)*	Very High (nM)
Selectivity	Moderate (DAT/SERT overlap likely).[1]	High (DAT >>> SERT/NET).
Key Application	Probing structural requirements of the DAT "core" binding site; SAR studies.	"Gold Standard" selective DAT inhibitor; cocaine antagonist studies.[1]

*Note: Data for 3-CMPP is extrapolated from the structure-activity relationship (SAR) of 3,4-dichlorophenylpiperidine and related 3-arylpiperidines.

Chemical & Structural Analysis[1][2][3]

Scaffold Comparison

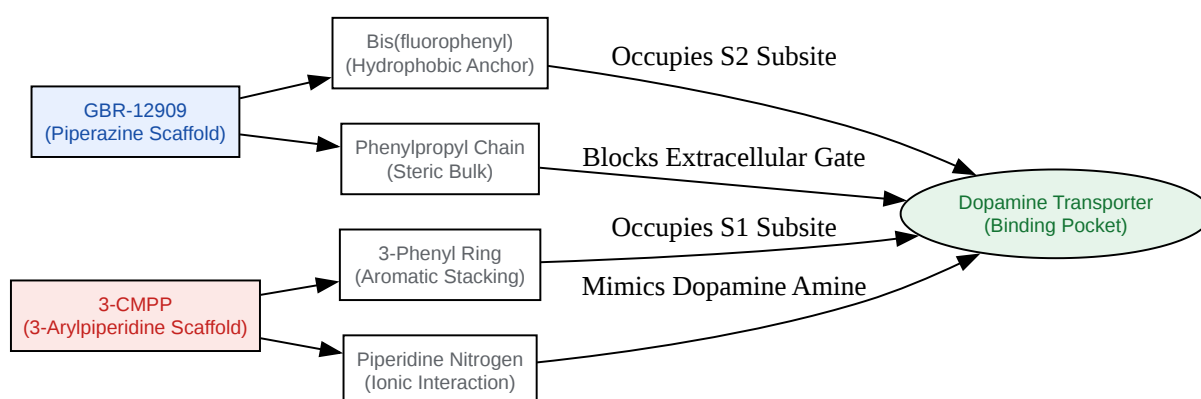
The fundamental difference lies in the rigidity and bulk of the molecules.[1]

- GBR-12909 (The Flexible Giant):
 - Structure: Contains a central piperazine ring linked to a bulky bis(4-fluorophenyl)methoxy group and a phenylpropyl chain.
 - Pharmacophore: It is a "long" molecule that spans multiple subsites on the DAT.[1] The bis-phenyl rings anchor in a hydrophobic pocket, while the piperazine nitrogen interacts

with the central aspartate residue.[1]

- Implication: Its bulk prevents the transporter from undergoing the conformational changes necessary for transport, locking it in an outward-facing conformation.[1]
- 3-CMPP (The Compact Probe):
 - Structure: A piperidine ring with a phenyl group directly attached at the 3-position.[2][3] The phenyl ring bears a 3-chloro and 4-methyl substitution.[4][5][6][7]
 - Pharmacophore: This structure mimics the "phenyltropane" skeleton (found in cocaine and RTI-analogs) but lacks the ethylene bridge.[1] It is a constrained analog of amphetamine/phenethylamine.[1]
 - Substitution Effect (3-Cl, 4-Me): This specific substitution pattern is a bioisostere of the 3,4-dichlorophenyl group (found in the potent metabolite 3,4-DCP).[1] The 4-methyl group adds lipophilicity and steric bulk without the electron-withdrawing intensity of a second chlorine, potentially modulating SERT affinity.

Structural Visualization (Graphviz)[1]



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Caption: Structural mapping of GBR-12909 and 3-CMPP binding modes within the Dopamine Transporter.

Pharmacological Profiles[5][10]

Binding Affinity () and Selectivity

The following table contrasts the established profile of GBR-12909 with the predicted profile of 3-CMPP (based on the 3,4-dichlorophenylpiperidine bioisostere).

Receptor/Transporter	GBR-12909 ()	3-CMPP (Predicted)	Implication
DAT (Dopamine)	1 - 10 nM	15 - 60 nM	GBR is more potent and defines the "high affinity" ceiling.
SERT (Serotonin)	> 100 nM	50 - 200 nM	3-Arylpiperidines often exhibit higher SERT affinity than GBR.
NET (Norepinephrine)	> 500 nM	> 500 nM	Both are generally selective against NET compared to DAT.[1]
DAT/SERT Ratio	> 100 (Highly Selective)	~ 0.5 - 5 (Mixed)	3-CMPP is likely a "balanced" inhibitor, useful for broad spectrum studies.[1]

Mechanism of Action[1]

- GBR-12909: Acts as a "slow-onset, long-duration" inhibitor. It binds to the DAT and stabilizes it in a conformation that prevents dopamine uptake.[1] It is often described as an allosteric modulator or binding to a site distinct from the cocaine binding site (though overlapping).[1]
- 3-CMPP: Likely functions as a competitive inhibitor at the orthosteric site (S1).[1] The 3-arylpiperidine scaffold is structurally congruent with the dopamine molecule itself (rigidified), suggesting it competes directly with dopamine for the translocation site.[1]

Experimental Protocols

To validate the comparative performance of these compounds, the following protocols are recommended.

Radioligand Binding Assay (DAT Affinity)

Objective: Determine the

of 3-CMPP using GBR-12909 as a control.

Materials:

- Radioligand:

WIN 35,428 (High affinity, cocaine analog) or

GBR-12935.[\[1\]](#)

- Tissue: Rat striatal membrane homogenates.[\[1\]](#)

- Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Workflow:

- Preparation: Thaw striatal membranes and resuspend in binding buffer.[\[1\]](#)

- Incubation:

- Total Binding: Membrane + Radioligand (e.g., 2 nM).[\[1\]](#)

- Non-Specific Binding (NSB): Add 10 μ M GBR-12909 (excess).[\[1\]](#)

- Experimental: Add increasing concentrations of 3-CMPP (

to

M).

- Equilibrium: Incubate at 25°C for 2 hours (GBR analogs have slow association kinetics).

- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce binding to filters).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.[1]

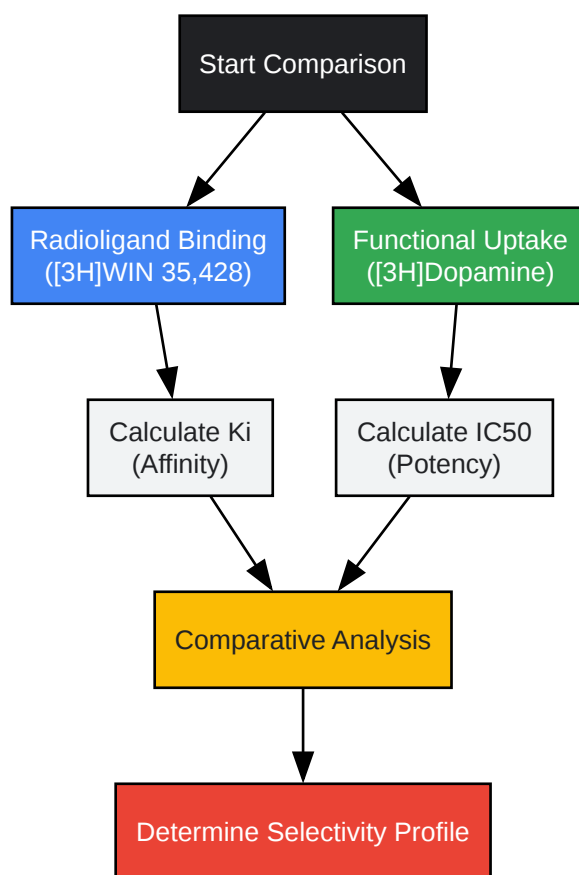
Functional Uptake Inhibition Assay

Objective: Measure the functional potency () of dopamine reuptake inhibition.

Workflow:

- Cell Line: HEK-293 cells stably expressing human DAT (hDAT).
- Seeding: Plate cells in 96-well plates (50,000 cells/well).
- Drug Treatment: Pre-incubate cells with GBR-12909 or 3-CMPP for 15 minutes at 37°C.
- Substrate Addition: Add Dopamine (20 nM final concentration).
- Uptake: Incubate for 10 minutes.
- Stop: Aspirate buffer and wash 3x with ice-cold buffer.
- Lysis: Lyse cells with 1% SDS and measure radioactivity.

Experimental Logic Flow (Graphviz)[1]



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Caption: Workflow for validating the pharmacological differences between GBR-12909 and 3-CMPP.

Synthesis and Handling Notes

- GBR-12909:
 - Solubility: Highly lipophilic.[1] Requires DMSO or ethanol for stock solutions.[1] Precipitates easily in aqueous buffers if concentration > 10 μ M.[1]
 - Stability: Stable in solid form; solutions should be prepared fresh.[1]
- 3-CMPP:
 - Solubility: Generally better aqueous solubility than GBR due to lower molecular weight, but still requires DMSO for high concentrations.[1]

- Handling: As a potent amine, handle as a potential irritant and centrally active agent.[1]

Conclusion

GBR-12909 remains the superior tool for selective DAT blockade and defining the maximal extent of transport inhibition. Its bulk and slow kinetics make it ideal for occupancy studies.[1]

3-(3-Chloro-4-methylphenyl)piperidine (3-CMPP) represents a chemical probe for the orthosteric site. It is less selective but offers a scaffold that mimics the rigid conformation of dopamine.[1] Researchers should choose 3-CMPP when investigating the structure-activity relationship of the phenylpiperidine pharmacophore or when a smaller, less lipophilic ligand is required to probe the S1 binding site.[1]

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